1-(6-methylpyridazin-3-yl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(6-methylpyridazin-3-yl)-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-12-6-7-15(19-18-12)20-8-2-4-13(11-20)16(21)17-10-14-5-3-9-22-14/h6-7,13-14H,2-5,8-11H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSXGFQTDPOUJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-methylpyridazin-3-yl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyridazine ring, followed by the introduction of the piperidine and oxolane moieties. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-(6-methylpyridazin-3-yl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and other nucleophilic species.
Scientific Research Applications
1-(6-methylpyridazin-3-yl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-methylpyridazin-3-yl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
Key Observations :
- Amide Substituent : The oxolan-2-ylmethyl group in the target compound may improve solubility compared to lipophilic groups like pyrrole or thiazole derivatives .
- Molecular Weight : The target compound has a higher molecular weight (396.48 g/mol) than most analogs due to the bulky oxolan substituent .
Physicochemical and Commercial Comparisons
Table 2: Commercial Availability and Pricing
| Compound Name | Purity | Price (1 mg) | Vendor Catalog Number | Availability | |
|---|---|---|---|---|---|
| This compound | 90% | $747.00 | BJ51121 | 3 weeks | |
| 2-Cyanopyridine (reference compound) | N/A | $8.00/g | N/A | In stock |
Key Observations :
- The target compound is priced significantly higher ($747.00/mg) than simpler pyridine derivatives like 2-cyanopyridine ($8.00/g), reflecting its complex synthesis and niche research applications .
Implications of Structural Variations
- Electron-Withdrawing vs. Electron-Donating Groups : Chloro () and methoxy () substituents on pyridazine may influence reactivity and target binding compared to the methyl group in the target compound .
- Solubility and Bioavailability : The oxolan group in the target compound likely enhances aqueous solubility relative to thiazole or pyrrole substituents, which are more hydrophobic .
- Synthetic Complexity : The tetrahydrofuran-derived substituent may require multi-step synthesis compared to simpler analogs, contributing to its higher cost .
Biological Activity
1-(6-methylpyridazin-3-yl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide is a synthetic compound belonging to the class of piperidinecarboxamides. Its structure includes a piperidine ring, a pyridazine moiety, and an oxolane (tetrahydrofuran) group, which contribute to its unique biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N4O2 |
| Molecular Weight | 276.33 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)NCC=C |
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as receptors or enzymes that are pivotal in various biological pathways. The presence of the piperidine and pyridazine rings suggests potential interactions with neurotransmitter systems and possibly modulation of signaling pathways involved in neurological functions.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Anticancer Activity : Similar piperidine derivatives have shown inhibitory effects on cancer cell lines. For instance, compounds with piperidine scaffolds were evaluated for their cytotoxicity against MKN45 cancer cells, demonstrating significant inhibitory activity with IC50 values ranging from 0.57 to 16 μM .
- Neurological Effects : The structural components suggest potential use in treating neurological disorders by modulating neurotransmitter systems, particularly through interactions with sigma receptors, which are implicated in neuroprotection and neurodegenerative diseases .
- Anti-inflammatory Properties : Compounds in this class have been investigated for their anti-inflammatory effects, potentially through modulation of cytokine release and immune response pathways.
Study on Anticancer Properties
A study focusing on related compounds demonstrated that piperidine derivatives could effectively inhibit tumor growth in vitro. These findings underscore the potential application of this compound in oncology .
Neurological Research
In preclinical studies, compounds similar to this one have been shown to exhibit protective effects in models of Parkinson's disease by modulating dopaminergic signaling pathways. This suggests a promising avenue for further exploration in treating neurodegenerative conditions .
Q & A
Basic Question | Characterization
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the piperidine ring conformation, amide bond formation, and substituent positions. Key signals: δ ~2.5–3.5 ppm (piperidine CH₂), δ ~8.2 ppm (pyridazine aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., calculated [M+H]⁺ for C₁₇H₂₄N₄O₂: 317.1975) .
- HPLC-PDA : Assess purity (>98%) using a C18 column with a water/acetonitrile gradient .
What safety protocols should be followed when handling this compound?
Basic Question | Safety & Handling
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the amide bond .
- Disposal : Neutralize waste with dilute NaOH and incinerate via certified hazardous waste protocols.
How can researchers design experiments to evaluate this compound’s pharmacological activity?
Advanced Question | Experimental Design
- Target Identification : Screen against kinase or GPCR panels using fluorescence polarization assays (e.g., Adapta® Kinase Assay) .
- Dose-Response Studies : Use a 10-point dilution series (1 nM–100 µM) in triplicate. Include positive controls (e.g., staurosporine for kinases) .
- Data Validation : Employ orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity) to confirm hits .
How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s efficacy?
Advanced Question | SAR & Medicinal Chemistry
- Core Modifications :
- Pyridazine Substitutions : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position to modulate electronic properties .
- In Silico Modeling : Perform docking studies (AutoDock Vina) to prioritize synthetic targets based on predicted binding poses .
How should researchers address contradictory data in receptor binding assays?
Advanced Question | Data Contradiction Analysis
- Assay Conditions : Check buffer pH (e.g., Tris vs. HEPES), ionic strength, and reducing agents (DTT may interfere with disulfide-rich targets) .
- Protein Source : Compare recombinant vs. native protein preparations (post-translational modifications may alter binding) .
- Statistical Analysis : Apply Grubbs’ test to identify outliers and use Bayesian modeling to quantify uncertainty in IC₅₀ values .
What strategies are effective for improving this compound’s metabolic stability?
Advanced Question | ADME Optimization
- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS. Introduce deuterium at metabolically labile sites (e.g., α to carbonyl) .
- Prodrug Design : Mask the carboxamide as a tert-butyl ester to enhance oral bioavailability .
How can off-target effects be systematically evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
